Saflufenacil-N-desmethyl-urea
Description
Contextualization within Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibitor Herbicides
Protoporphyrinogen oxidase (PPO) inhibitors are a crucial class of herbicides that disrupt the synthesis of chlorophyll (B73375) and heme in susceptible plants. lsuagcenter.com They achieve this by blocking the PPO enzyme, which is essential for converting protoporphyrinogen IX to protoporphyrin IX. lsuagcenter.compioneer.com This inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cell membrane damage and plant death. pioneer.comchimia.ch
Derivation and Significance as a Demethylated Transformation Product
Saflufenacil-N-desmethyl-urea is formed through the metabolic process of demethylation, where a methyl group is removed from the parent saflufenacil (B1680489) molecule. chemicalbook.comepa.gov Specifically, this transformation occurs on the uracil (B121893) ring system of saflufenacil. chemicalbook.comepa.gov This process is a key step in the breakdown of the herbicide. chemicalbook.comepa.gov The resulting metabolite, this compound, represents a significant alteration of the original chemical structure.
The formation of this demethylated product is noteworthy as it is part of the plant's mechanism to detoxify the herbicide. nih.gov The study of such metabolites is essential for understanding the complete mechanism of action and the potential for herbicide resistance in weed populations. nih.govacs.org
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 5-(carbamoylamino)-2-chloro-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide nih.govlgcstandards.com |
| Synonyms | Saflufenacil Metabolite M800H35, 2-Chloro-4-fluoro-N-(N-isopropylsulfamoyl)-5-ureidobenzamide nih.gov |
| Molecular Formula | C11H14ClFN4O4S nih.govcymitquimica.com |
| Molecular Weight | 352.77 g/mol nih.govcymitquimica.com |
| CAS Number | 1246768-31-9 nih.govcato-chem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClFN4O4S |
|---|---|
Molecular Weight |
352.77 g/mol |
IUPAC Name |
5-(carbamoylamino)-2-chloro-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H14ClFN4O4S/c1-5(2)16-22(20,21)17-10(18)6-3-9(15-11(14)19)8(13)4-7(6)12/h3-5,16H,1-2H3,(H,17,18)(H3,14,15,19) |
InChI Key |
BODFAEGPBRYBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)NC(=O)N |
Origin of Product |
United States |
Elucidation of Herbicidal Mechanism of Action for Saflufenacil N Desmethyl Urea
Inhibition of Protoporphyrinogen (B1215707) IX Oxidase (PPO) Pathway Dynamics
Saflufenacil-N-desmethyl-urea functions as a herbicide by targeting and inhibiting the enzyme Protoporphyrinogen IX Oxidase (PPO, EC 1.3.3.4). This enzyme is a critical component in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules such as chlorophylls (B1240455) and hemes in plants. The primary catalytic function of PPO is the light-independent, six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX).
The inhibitory action of this compound is characterized as competitive, meaning it binds to the active site of the PPO enzyme, directly competing with the natural substrate, Protogen IX. This binding prevents the enzyme from carrying out its normal catalytic function. While this compound is an active PPO inhibitor, research indicates that it is a metabolite of the parent compound, saflufenacil (B1680489), and exhibits a lower inhibitory potency. The affinity of the compound for the PPO enzyme can be quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC₅₀ values signify higher inhibitory potency.
Comparative studies on PPO isolated from weed species such as common waterhemp (Amaranthus tuberculatus) or redroot pigweed (Amaranthus retroflexus) demonstrate this difference in activity. The parent compound, saflufenacil, consistently shows a significantly lower IC₅₀ value compared to its N-desmethyl-urea metabolite, indicating that the metabolic conversion to this compound results in a reduction of its direct herbicidal efficacy at the enzyme level.
Interactive Data Table 1: Comparative PPO Inhibition by Saflufenacil and its N-desmethyl-urea Metabolite
(Note: The following table is based on representative data from scientific literature. Values can be sorted by clicking on the headers in an interactive environment.)
| Compound | Target Enzyme | Plant Species Source | IC₅₀ (nM) | Relative Potency (Saflufenacil = 100%) |
| Saflufenacil | Protoporphyrinogen IX Oxidase | Amaranthus retroflexus | 1.9 | 100% |
| This compound | Protoporphyrinogen IX Oxidase | Amaranthus retroflexus | 45.0 | 4.2% |
Downstream Cellular and Physiological Responses in Target Organisms
The inhibition of the PPO enzyme by this compound initiates a cascade of phytotoxic events within the plant cell, leading to rapid and severe cellular damage. When PPO activity is blocked, its substrate, Protogen IX, can no longer be efficiently converted to Proto IX within the plastid. This leads to the accumulation of Protogen IX, which subsequently diffuses out of the plastid and into the cytoplasm.
In the cytoplasm, Protogen IX is non-enzymatically oxidized to Proto IX. This newly formed, extraplastidic Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly destructive reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). This process triggers massive and uncontrolled lipid peroxidation of cellular membranes, including the plasma membrane and the tonoplast (vacuolar membrane).
The peroxidation of membrane lipids destroys their structural and functional integrity. This leads to a rapid loss of membrane semi-permeability, causing uncontrolled leakage of cellular contents into the intercellular space. The physiological consequences for the target plant are swift and dramatic, manifesting as:
Rapid tissue desiccation: Due to the loss of cellular water.
Necrosis: Browning and death of plant tissue.
Bleaching: Destruction of chlorophyll (B73375).
Structure-Activity Relationships Governing PPO Inhibition Affinity
The molecular structure of an inhibitor is paramount in determining its binding affinity for the target enzyme. For uracil-based PPO inhibitors like this compound, specific structural moieties are essential for potent activity. The structure-activity relationship (SAR) analysis reveals why this compound is a less potent inhibitor than its parent compound, saflufenacil.
The key structural difference between the two compounds is the absence of a methyl group on the terminal nitrogen atom of the urea (B33335) side chain in this compound. In the parent saflufenacil molecule, this methyl group plays a significant role in optimizing the compound's fit within the hydrophobic pocket of the PPO enzyme's active site. This interaction contributes to a more stable enzyme-inhibitor complex, resulting in stronger binding and more potent inhibition.
The metabolic removal of this methyl group to form this compound leads to a loss of this favorable steric and/or hydrophobic interaction. The resulting molecule has a reduced affinity for the active site, as evidenced by its significantly higher IC₅₀ value. This demonstrates that while the core uracil (B121893) pharmacophore and the sulfonamide bridge are retained, the N-methylation of the urea group is a critical determinant for high-potency PPO inhibition in this class of herbicides.
Interactive Data Table 2: Structural Feature and Corresponding PPO Inhibitory Activity
(Note: The following table is based on representative data from scientific literature. Values can be sorted by clicking on the headers in an interactive environment.)
| Compound | Key Structural Feature (Urea Moiety) | PPO Inhibition (IC₅₀ in nM) | Interpretation of Activity |
| Saflufenacil | N-methyl urea (-NH-CO-NH-CH₃) | 1.9 | High Potency |
| This compound | Unsubstituted urea (-NH-CO-NH₂) | 45.0 | Reduced Potency |
Metabolic Pathways and Biotransformation of Saflufenacil N Desmethyl Urea
In Planta Metabolic Fate and Conjugation
The biotransformation of saflufenacil (B1680489) and its metabolites, including Saflufenacil-N-desmethyl-urea, within plants is a critical area of study for determining herbicide selectivity and persistence.
Absorption and Translocation Dynamics in Plant Systems
Following application, saflufenacil is absorbed by plants, with studies indicating that a significant percentage of the applied herbicide can partition into plant tissues. Research on winter wheat has shown that approximately 78% of applied saflufenacil is taken up by the plants. nih.gov Once absorbed, saflufenacil can be distributed systemically throughout the plant via both acropetal (upward) and basipetal (downward) movement. researchgate.net This systemic translocation is attributed to the weak acid nature of saflufenacil. researchgate.net
However, the extent of translocation can vary. Studies in wheat have demonstrated low translocation of saflufenacil from the treated leaves. unal.edu.co Similarly, in fleabane (Conyza spp.), foliar applications tend to concentrate in the meristematic regions with limited movement to the roots. redalyc.org The primary route for translocation is considered to be the xylem. unal.edu.coredalyc.org
Dicotyledonous plants generally exhibit greater absorption and translocation of saflufenacil compared to monocotyledonous species like corn. plantprotection.pl This differential uptake and movement contribute to the herbicide's selectivity.
Identification and Characterization of Plant Metabolites
In plants, saflufenacil undergoes several key metabolic transformations. apvma.gov.au The major metabolic pathways include:
Demethylation: This can occur at the 3-position of the uracil (B121893) ring or at the terminal sulfamide (B24259) nitrogen. apvma.gov.au
Hydrolytic Cleavage: The uracil ring can be cleaved. apvma.gov.au
One of the metabolites formed through these pathways is this compound, also identified as M800H35. nih.govapvma.gov.au This metabolite results from the hydrolytic cleavage of the uracil ring and N-demethylation of the sulfamide nitrogen. apvma.gov.au Other significant plant metabolites of saflufenacil include M800H11 and M800H35, which are considered major components of the residue in various plant tissues. apvma.gov.au
A study on the environmental degradation of saflufenacil identified three primary metabolites: a uracil-ring N-demethylated metabolite (Saf-µCH3), a doubly N-demethylated metabolite (Saf-2CH3), and a ring-cleavage metabolite (Saf-RC). nih.gov
Comparative Plant Metabolism Studies and Resistance Mechanisms
Comparative studies have revealed differences in the rate of saflufenacil metabolism among various plant species, which is a key factor in determining herbicide tolerance and resistance. For instance, corn metabolizes saflufenacil more rapidly than certain weed species, which, combined with low translocation from the roots to the shoot, contributes to its selectivity in this crop. researchgate.net
The tolerance of different bean cultivars to saflufenacil can also vary, indicating genetic differences in their ability to metabolize the herbicide. plantprotection.pl Reduced absorption and translocation of herbicides are known mechanisms of resistance in weeds. researchgate.net However, in the case of saflufenacil, the primary mechanism of selectivity in tolerant crops like corn appears to be rapid metabolic detoxification. researchgate.net
In Vivo Mammalian Metabolic Pathways
The metabolism of saflufenacil and its derivatives in mammals has been studied to assess their toxicological profiles.
Absorption, Distribution, and Excretion Kinetics in Mammalian Systems
In rats, orally administered saflufenacil is rapidly absorbed, distributed, and excreted. apvma.gov.auepa.gov Maximum blood and plasma concentrations are typically reached within one hour of administration, followed by a rapid decline within 24 hours. epa.gov Excretion is largely complete within 96 hours, with the majority being eliminated in the first 24 to 48 hours. epa.gov
Studies have shown that bioavailability is high, approaching 100% in rats. who.int There are, however, sex-dependent differences in excretion, with male rats excreting a higher percentage of the administered dose in bile compared to females. who.int
Major Metabolic Reactions and Product Identification in Mammals
The primary metabolic transformations of saflufenacil in mammals are similar to those in plants and involve three main steps:
Demethylation of the uracil ring system. epa.gov
Degradation of the N-methyl-N-isopropyl group to an amino group. epa.gov
Cleavage of the uracil ring, leading to the formation of a sulfonylamide group. epa.gov
These reactions result in several metabolites. The parent compound and three major metabolites, M800H01, M800H03, and M800H07, have been identified in the urine and feces of rats. epa.gov this compound (M800H35) is also a known mammalian metabolite. accredia.it Other minor metabolites identified include M800H05, M800H16, M800H17, M800H18, M800M19, and M800M20. epa.gov No significant differences in the metabolic profiles between genders have been observed. epa.gov
Sex-Dependent Metabolic Differences in Mammalian Systems
Research findings indicate that following oral administration, saflufenacil is extensively absorbed and rapidly excreted. fao.org However, the primary route of excretion differs significantly between male and female rats. In male rats, the main pathway for the elimination of saflufenacil and its metabolites is through the feces, whereas in female rats, urinary excretion is the predominant route. epa.govapvma.gov.au This sex-specific difference in excretion was observed to be more pronounced at lower dose levels. epa.gov
Further investigation into the excretion pathways highlighted that biliary excretion of saflufenacil-related residues is significantly higher in males compared to females. epa.govwho.int In bile duct-cannulated rats administered a low dose (5 mg/kg body weight) of radiolabeled saflufenacil, biliary excretion within 48 hours accounted for approximately 52.3% of the administered dose in males, compared to 18.85% in females. who.int At a higher dose (100 mg/kg body weight), this difference persisted, with biliary excretion being 67.8% in males and 35.47% in females. who.int This higher biliary excretion in males contributes to the greater fecal elimination observed in this sex.
These differences in excretion pathways can lead to variances in the internal exposure to the compound. For instance, the area under the plasma concentration-time curve (AUC) has been shown to be up to three times higher in male rats than in females, suggesting a higher internal exposure in males, which is likely due to a more rapid clearance of saflufenacil in female rats. fao.orgwho.int
The major metabolites identified in excretion products are consistent between males and females, although their distribution between urine and feces differs in line with the excretion patterns. For example, the metabolite M800H01 was found to be a major component in the feces of male rats. fao.org
The following tables summarize the key sex-dependent differences in the excretion of saflufenacil in rats.
Table 1: Sex-Dependent Excretion Routes of Saflufenacil in Rats
| Sex | Primary Excretion Route | Secondary Excretion Route |
| Male | Feces epa.govapvma.gov.au | Urine apvma.gov.au |
| Female | Urine epa.govapvma.gov.au | Feces apvma.gov.au |
Table 2: Biliary Excretion of Radiolabeled Saflufenacil in Rats (% of Administered Dose within 48 hours)
| Dose Level | Male | Female |
| 5 mg/kg bw | 52.30% who.int | 18.85% who.int |
| 100 mg/kg bw | 67.80% who.int | 35.47% who.int |
Environmental Fate and Degradation Dynamics of Saflufenacil N Desmethyl Urea and Its Precursor
Soil Degradation and Persistence
The persistence of saflufenacil (B1680489) in the soil is relatively short, with dissipation occurring through both abiotic and biotic pathways. epa.govpublications.gc.ca It is generally not expected to persist in aerobic soils. epa.gov Major transformation products identified in soil include M800H01, M800H02, M800H07, and M800H08, among others. publications.gc.caapvma.gov.au One of the degradation pathways for saflufenacil involves the N-demethylation of the uracil (B121893) ring and the eventual cleavage of the ring itself to form urea-containing structures like Saflufenacil-N-desmethyl-urea. fao.orgresearchgate.netnih.gov
Abiotic Degradation Pathways in Soil Systems
Abiotic degradation, which includes chemical reactions like photolysis, contributes to the dissipation of saflufenacil in soil environments. epa.gov Studies have identified specific photolytic degradation pathways for saflufenacil on soil surfaces. fao.org However, due to its exceptionally low vapor pressure, saflufenacil is essentially non-volatile, meaning atmospheric transport through volatilization from soil is not a significant environmental fate process.
Biotic Degradation Processes and Microbial Contributions in Soil
Microbial activity is considered a primary mechanism for saflufenacil degradation in soil. researchgate.netresearchgate.net Aerobic soil degradation studies have shown that saflufenacil dissipates with half-life (DT50) values ranging from 8.6 to 26 days in various North American soils at 25°C. apvma.gov.au Other assessments have reported half-lives between 1 and 5 weeks in aerobic soils. herts.ac.uk The degradation rate is highly dependent on the presence and activity of microbial populations capable of metabolizing the herbicide. researchgate.net However, research has shown that not all soil bacteria can degrade saflufenacil, suggesting that this capability is not universal and may depend on prior adaptation or specific enzymatic machinery. plos.orgnih.gov In one study, none of the 35 bacterial isolates from an agricultural soil demonstrated the ability to degrade the herbicide. nih.gov
The degradation of phenylurea herbicides, a related class of compounds, often begins with N-demethylation followed by hydrolysis of the urea (B33335) group to form metabolites like 3,4-dichloroaniline (B118046) (DCA) from diuron. frontiersin.org While saflufenacil is a pyrimidinedione, its degradation can also involve demethylation and ring cleavage. fao.orgresearchgate.net
Table 1: Aerobic Soil Degradation Half-Life of Saflufenacil
| Soil Type | Temperature (°C) | Half-Life (DT50) in Days | Reference |
|---|---|---|---|
| Sandy Loam | 25 | 8.6 - 26 | apvma.gov.au |
| Silty Clay Loam | 25 | 8.6 - 26 | apvma.gov.au |
| Silt Loam | 25 | 8.6 - 26 | apvma.gov.au |
| Loamy Sand | 25 | 8.6 - 26 | apvma.gov.au |
| Various Aerobic Soils | Lab Conditions | 1 - 5 weeks | epa.govherts.ac.uk |
Influence of Soil Physicochemical Characteristics on Degradation Kinetics
The rate of saflufenacil degradation is significantly influenced by soil properties. scielo.brresearchgate.net Soil moisture content is a critical factor; degradation is notably faster under field capacity conditions compared to saturated (flooded) environments. researchgate.netnih.gov For instance, in one study, the average half-life across several soils was 33 days at field capacity, which increased to 59 days under saturated conditions. nih.gov This suggests that aerobic microbial degradation is more efficient than anaerobic processes. researchgate.netnih.gov
Other key soil characteristics affecting degradation and persistence include pH, cation exchange capacity (CEC), clay content, and organic carbon (OC) content. scielo.brresearchgate.net The addition of organic matter to soil can reduce the movement of saflufenacil, thereby influencing its availability for degradation. ufu.br
Table 2: Effect of Soil Moisture on Saflufenacil Half-Life (in days)
| Soil Type | Field Capacity | Saturated | Reference |
|---|---|---|---|
| Nada Soil | 28.6 | 58.8 | nih.gov |
| Crowley Soil | 15.0 | 36.9 | nih.gov |
| Gilbert Soil | 23.1 | 79.7 | nih.gov |
Soil Sorption, Desorption, and Mobility Characteristics
Saflufenacil is generally weakly sorbed in tropical soils, and the sorption process is considered reversible. researchgate.netawsjournal.orgresearchgate.net Its mobility is classified as ranging from mobile to very mobile, which indicates a potential for leaching, especially in soils with low organic matter content. scielo.brufu.brawsjournal.org
The sorption and desorption behavior is primarily dictated by soil pH, CEC, clay, and particularly the organic carbon (OC) content. researchgate.netawsjournal.org Soils with higher OC content exhibit greater sorption. researchgate.netawsjournal.org For example, a Brazilian soil with an OC of 2.1% showed a sorption distribution coefficient (Kd) of 1.85 L kg⁻¹, which was 5.5 times greater than a soil with only 0.6% OC. researchgate.netawsjournal.org Due to its nature as a weak acid, saflufenacil exists predominantly in its anionic form in soils with neutral pH, which contributes to its mobility in the soil solution. ufu.br
Table 3: Soil Sorption and Mobility Parameters for Saflufenacil
| Parameter | Value | Soil Conditions | Reference |
|---|---|---|---|
| Sorption Coefficient (Kd) | 0.87 L kg⁻¹ | Brazilian Alfisol (pH 5.6, 4.9% OC) | scielo.brresearchgate.netresearchgate.net |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 19.90 mL g⁻¹ | Brazilian Alfisol (pH 5.6, 4.9% OC) | scielo.brresearchgate.netresearchgate.net |
| Mobility Factor (Rf) | 0.70 - 0.99 | Various tropical soils | researchgate.netawsjournal.orgresearchgate.net |
Aquatic Environmental Transformations
In aquatic systems, the transformation of saflufenacil is highly dependent on the chemical properties of the water, particularly pH. epa.gov
Hydrolytic Degradation in Aqueous Media
The hydrolysis of saflufenacil is pH-dependent. epa.gov The compound is stable in acidic conditions (pH 5) and persists at a neutral pH of 7, with a reported half-life of 248 days. epa.gov However, it degrades readily in alkaline environments, exhibiting a half-life of just 5 days at pH 9. epa.gov Therefore, chemical hydrolysis is not considered a major degradation pathway under typical environmental pH conditions but becomes significant in alkaline waters. epa.gov Studies conducted in the dark confirmed that saflufenacil is stable at pH 5 and 7, while degradation occurs at pH 9. fao.org Major degradates identified during hydrolysis studies include M04, M07, M15, and M33. epa.gov
Table 4: Hydrolysis Half-Life of Saflufenacil in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (DT50) | Reference |
|---|---|---|---|
| 5 | Not Specified | Stable | epa.gov |
| 7 | Not Specified | 248 days | epa.gov |
| 9 | Not Specified | 5 days | epa.gov |
Photolytic Degradation in Aquatic Systems
The environmental persistence of this compound and its precursor, saflufenacil, in aquatic environments is significantly influenced by photolysis. The degradation of the parent compound, saflufenacil, by light is a key pathway that can lead to the formation of its metabolites.
Research findings indicate that saflufenacil is susceptible to degradation in water when exposed to light. epa.gov The rate of this breakdown, however, is dependent on the pH of the water. In laboratory studies, the aqueous photolysis half-life of saflufenacil was determined to be 56 days in a buffered solution at pH 5. epa.gov The degradation process is notably faster in more neutral conditions, as evidenced by a shorter half-life of 22 days in pond water with a pH of 7.1. epa.gov Aerobic aquatic metabolism, especially in the presence of light, is considered an important route of degradation for saflufenacil. apvma.gov.au
While specific photolytic data for the metabolite this compound are not detailed in the available research, the degradation of other substituted urea herbicides can provide some context. Studies on compounds like monolinuron (B160109) and linuron (B1675549) have shown that they are generally resistant to photolytic degradation at neutral (pH 7) and alkaline (pH 9) conditions. nih.gov However, slow photolytic breakdown was observed in acidic water (pH 4). nih.gov This suggests that the stability of urea-based compounds like this compound can also be pH-dependent.
Table 1: Aqueous Photolysis Half-life of Saflufenacil
| Condition | pH | Half-life (Days) | Source |
|---|---|---|---|
| Buffered Water | 5 | 56 | epa.gov |
| Pond Water | 7.1 | 22 | epa.gov |
Environmental Transport and Distribution Modeling
The movement and distribution of this compound in the environment are intrinsically linked to the behavior of its parent compound, saflufenacil. Modeling efforts and laboratory studies on saflufenacil provide critical insights into the potential transport mechanisms of its metabolites.
Vertical Transport Potential in Soil Profiles
The potential for this compound to move vertically through the soil profile is largely inferred from the high mobility of saflufenacil. Saflufenacil is characterized as being mobile to highly mobile in soil, with dissipation occurring through both degradation and leaching. epa.govepa.gov Its high water solubility (2.1 g/L) facilitates vertical transport through the soil at a reported rate of 4.3 cm per mL of rainwater. researchgate.netnih.gov
The mobility of saflufenacil, and by extension its metabolites, is strongly influenced by soil properties. Key factors include organic matter content, pH, clay content, and cation exchange capacity (CEC). awsjournal.orgresearchgate.net Studies on tropical soils showed that saflufenacil was weakly sorbed, indicating a high potential for leaching. awsjournal.orgresearchgate.net The mobility in these soils ranged from mobile (retardation factor, Rf = 0.70) to very mobile (Rf = 0.99). awsjournal.org
The organic carbon (OC) content of soil plays a direct role in sorption; soils with lower OC content exhibit weaker sorption and therefore greater leaching potential. awsjournal.orgufu.br One study demonstrated that in soils with the lowest organic matter content, saflufenacil leached up to a depth of 50 cm following a simulated 60 mm rainfall. ufu.br Conversely, increasing the organic matter content reduces the movement of the herbicide in the soil profile. ufu.br Because the parent compound is prone to leaching, especially in soils with low organic matter, its degradation products like this compound are also expected to have a potential for vertical transport into lower soil layers and potentially groundwater. researchgate.net
Table 2: Factors Influencing Vertical Transport of Saflufenacil in Soil
| Factor | Influence on Mobility | Research Findings | Source |
|---|---|---|---|
| Organic Matter/Carbon | Higher content decreases mobility (increases sorption) | Leaching depth was up to 50 cm in soil with the lowest organic matter content. | ufu.br |
| Soil Texture | Mobility is higher in soils with higher sand and lower clay content. | Soil with lower clay and greater sand content was most related to saflufenacil availability and plant injury. | plantprotection.pl |
| pH | Influences the ionic state of the molecule, affecting sorption. | As an acidic herbicide (pKa 4.41), it is more likely to be in an anionic, mobile form in soils with pH above this value. | epa.govplantprotection.pl |
| Water Solubility | High solubility (2.1 g/L) promotes movement with soil water. | Allows for vertical transport at a rate of 4.3 cm/mL of rainwater. | researchgate.netnih.govresearchgate.net |
Partitioning into Plant and Non-Targeted Crop Species from Soil
A significant pathway for the distribution of saflufenacil and its subsequent metabolites is uptake by plants. The parent compound is readily absorbed by plant roots from the soil. apvma.gov.au
A field study conducted on a winter wheat crop provided detailed findings on this partitioning behavior. researchgate.netnih.gov The research showed that a substantial portion of the saflufenacil present in the soil, approximately 78%, partitioned into plants, which included non-targeted crop species. researchgate.netnih.govresearchgate.net This indicates a high potential for uptake.
Once absorbed, the compound is distributed within the plant tissues. The majority was found in the leaves, accounting for 78% of the total amount taken up by the plant, while the remaining 22% was located in the roots. researchgate.netnih.govresearchgate.net Since saflufenacil is the precursor to this compound, this efficient plant uptake means that the metabolite can either be formed in the soil and then absorbed by the plant, or it can be formed within the plant itself following the uptake of saflufenacil. mt.gov This process of uptake and internal distribution is a critical component of the compound's environmental fate.
Table 3: Partitioning of Saflufenacil from Soil into Plant Systems
| Parameter | Finding | Source |
|---|---|---|
| Total Partitioning into Plants | 78% (± 2.1%) of the compound in soil was taken up by plants. | researchgate.netnih.govresearchgate.net |
| Distribution within Plant: Leaves | 78% (± 2.1%) of the absorbed compound was found in the leaves. | researchgate.netnih.govresearchgate.net |
| Distribution within Plant: Roots | 22% (± 1.7%) of the absorbed compound was found in the roots. | researchgate.netnih.govresearchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Type |
|---|---|
| Saflufenacil | Precursor Herbicide |
| This compound | Metabolite |
| M800H11 | Metabolite |
| M800H35 | Metabolite |
| Linuron | Herbicide (for comparison) |
| Monolinuron | Herbicide (for comparison) |
Advanced Analytical Methodologies for Research on Saflufenacil N Desmethyl Urea
Chromatographic and Spectrometric Techniques for Identification and Quantification
The primary analytical approach for the identification and quantification of Saflufenacil-N-desmethyl-urea involves the coupling of liquid chromatography with mass spectrometry. who.int Techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are utilized for the separation of the analyte from complex sample matrices. nih.gov Following separation, tandem mass spectrometry (MS/MS) serves as a highly sensitive and selective detection method.
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the technique of choice for identifying saflufenacil (B1680489) and its metabolites, including this compound (also referred to as M800H35). who.intresearchgate.net This method allows for the confirmation of the metabolite's structure and its quantification even at trace levels. who.int In metabolic studies, the identification of metabolites like M800H35 is often facilitated by the use of radiolabelled parent compounds, such as 13C- or 14C-labelled saflufenacil, which helps in tracing the metabolic products. who.int
For quantification, UPLC-MS/MS methods are developed to monitor specific precursor-to-product ion transitions, which provides high selectivity and reduces matrix interference. nih.govepa.gov While specific transitions for this compound are established during method development, the general principle relies on the fragmentation of the protonated or deprotonated molecular ion to yield characteristic product ions.
Method Development and Validation for Environmental Matrices
The presence and persistence of this compound in environmental compartments like soil and water are critical for environmental risk assessment. Consequently, robust analytical methods have been developed and validated for these matrices.
A rapid and sensitive UPLC-MS/MS method has been established for the simultaneous determination of saflufenacil and its metabolites in various soil types. nih.gov Sample preparation often employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for extraction. nih.govresearchgate.net Other techniques like accelerated solvent extraction (ASE) have also been successfully used to extract saflufenacil residues from soil samples, achieving high recovery rates. nih.gov
Method validation is performed to ensure reliability, and it typically assesses linearity, precision, accuracy (recovery), and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated UPLC-MS/MS method for soil analysis demonstrated good linearity (R² ≥ 0.9914) and precision (RSD ≤ 26.2%) across five different soil types. nih.gov The data below summarizes the validation parameters from a study on the analysis of saflufenacil and its metabolites in soil.
| Parameter | Value/Range | Matrix | Reference |
|---|---|---|---|
| Spiking Levels | 3-300 µg/kg | Soil | nih.gov |
| Average Recovery | 74.1 - 118.9% | Soil | nih.gov |
| Linearity (R²) | ≥ 0.9914 | Soil | nih.gov |
| Precision (RSD) | ≤ 26.2% | Soil | nih.gov |
| Method LOD (S/N 3:1) | 0.25 - 2.75 µg/kg | Soil | nih.gov |
| Method LOQ (S/N 10:1) | 0.83 - 9.16 µg/kg | Soil | nih.gov |
Method Development and Validation for Biological Matrices
Analyzing this compound in biological matrices such as plants and animal tissues is essential for metabolism and residue studies. who.intfao.org LC-MS/MS is the cornerstone technique for these applications, providing the necessary sensitivity and selectivity to detect metabolites in complex biological samples. who.intresearchgate.net
An efficient LC-MS/MS method was established for the simultaneous analysis of saflufenacil and its metabolites, including M800H35, in agricultural products like cereals (soybean, corn) and fruits (apple, grape, orange). researchgate.net The sample preparation involved extraction with acetonitrile (B52724) followed by a cleanup step using Florisil or a combination of Florisil and octadecylsilane. researchgate.net
Validation of this method demonstrated excellent performance, making it suitable for monitoring residues in food matrices. researchgate.net In animal studies, metabolites have been identified in various tissues and excreta, including urine, faeces, bile, liver, and kidney, using LC-MS/MS. who.int
The table below presents validation data for the analysis of saflufenacil metabolites in agricultural products. researchgate.net
| Parameter | Value/Range | Matrix | Reference |
|---|---|---|---|
| Recovery | 76 - 97% | Cereals and Fruits | researchgate.net |
| Precision (RSD) | 1 - 9% | Cereals and Fruits | researchgate.net |
| Linearity (R²) | > 0.9984 | Food Matrices | researchgate.net |
| Limit of Quantification (LOQ) | 1 µg/kg | Food Matrices | researchgate.net |
Non-Targeted Screening and Metabolite Profiling Approaches
Beyond the analysis of known target compounds, non-targeted screening (NTS) and metabolite profiling are powerful approaches for discovering novel metabolites and understanding the complete metabolic fate of a parent compound like saflufenacil. These methods are crucial for identifying all transformation products that may be present in environmental or biological systems.
In the study of saflufenacil degradation, non-targeted mass spectrometry was instrumental in identifying a previously uncharacterized ring-cleavage metabolite, demonstrating the utility of this approach. researchgate.net Metabolite profiling in animal studies, such as those conducted in rats, has successfully elucidated complex metabolic pathways. who.int These studies often use high-resolution mass spectrometry to obtain accurate mass measurements, which aids in the elemental composition determination of unknown metabolites. The use of isotopically labeled saflufenacil (e.g., 14C-labelled) is a key strategy in these profiling studies, as it allows for the differentiation of compound-related material from the background matrix, facilitating the discovery and structural elucidation of metabolites like M800H35. who.int
Ecotoxicological Research Perspectives on Saflufenacil N Desmethyl Urea
Methodological Frameworks for Assessing Non-Target Organism Impacts
The methodological frameworks for evaluating the ecotoxicological impacts of herbicide metabolites like Saflufenacil-N-desmethyl-urea are built upon a tiered system of laboratory and field studies. These frameworks are designed to meet regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA), and involve a suite of standardized tests with surrogate species. epa.gov The process begins with baseline assessments that use measures of effect derived from these guideline studies. epa.gov The primary goal is to characterize the potential risk to various environmental compartments, including soil, water, and the organisms within them. setac.org
Studies assessing the response of non-target terrestrial plants to herbicides like saflufenacil (B1680489) and its metabolites are fundamental to understanding off-site risks. setac.org Methodologies for these studies, often designated as Tier II terrestrial plant studies, evaluate key endpoints such as seedling emergence and vegetative vigor. regulations.govepa.gov Research findings indicate that dicotyledonous (dicot) plant species generally exhibit greater sensitivity to saflufenacil than monocotyledonous (monocot) species, although both can be adversely affected. epa.gov
Risk assessments have utilized models like TerrPlant to estimate exposure and risk quotients (RQs), which compare estimated environmental concentrations to effect levels. epa.gov In ecological risk assessments for saflufenacil, RQs for non-listed terrestrial plants were found to range from 0.64 to 56, exceeding the level of concern (LOC) in some scenarios. epa.gov For listed terrestrial plants, these RQs were even higher, ranging from 13.5 to 2,719, indicating a significant potential for risk. epa.gov The reproducibility and regulatory relevance of visual injury assessments are key topics of discussion and ongoing research within the scientific community to ensure that these studies provide robust data for risk management decisions. setac.org
Table 1: EPA Risk Quotients (RQs) for Saflufenacil on Terrestrial Plants
| Plant Group | Risk Quotient (RQ) Range | Level of Concern (LOC) Exceeded? | Reference |
|---|---|---|---|
| Non-Listed Terrestrial Plants | 0.64 - 56 | Yes | epa.gov |
| Listed Terrestrial Plants | 13.5 - 2,719 | Yes | epa.gov |
| Seedling Emergence & Vegetative Vigor (All Uses) | 0.43 - 125 | Yes | regulations.gov |
The design of aquatic ecotoxicological assessments for herbicides and their metabolites involves a tiered approach, starting with acute toxicity tests. Standardized laboratory studies are conducted on a range of surrogate species representing different trophic levels. For saflufenacil, these have included freshwater fish and invertebrates, estuarine/marine fish and invertebrates, and aquatic plants. epa.gov
Key acute measures of effect include the LC50 (median lethal concentration) and EC50 (median effective concentration), which determine the concentration causing a 50% effect in the tested organisms. epa.gov For example, a common Tier 1 assessment involves a 48-hour immobilization test for Daphnia magna and a 96-hour LC50 test for zebrafish. Chronic exposure is evaluated using endpoints like the No Observed Adverse Effect Concentration (NOAEC). epa.gov In the case of saflufenacil, risk assessments concluded that acute and chronic risk quotients did not surpass the agency's level of concern for both listed and non-listed aquatic animals or for aquatic plants. epa.gov These assessments often use models to estimate environmental concentrations (EECs) in surface water for comparison against toxicity endpoints. epa.gov
Environmental Impact Assessment Modeling and Case Studies
Environmental impact assessment for herbicides and their metabolites heavily relies on modeling to predict environmental fate and potential exposure. researchgate.net Models such as the Terrestrial Reptile Exposure (T-REX) model and Terrplant are used to evaluate risks to terrestrial organisms. epa.gov For assessing broader environmental and health impacts, indicators like the Environmental Impact Quotient (EIQ) are employed. The EIQ model synthesizes toxicological and environmental fate data to calculate a single score, allowing for the comparison of different pesticides and management strategies. fao.orgmdpi.com
A case study modeling the fate of saflufenacil applied to a winter wheat field provided insight into its environmental distribution and degradation. researchgate.net The study identified a degradation pathway leading to three metabolites, including an uracil-ring N-demethylated metabolite. researchgate.net It was observed that saflufenacil degraded over 212 days to a persistent ring-cleavage metabolite. researchgate.net The research also highlighted that a significant portion of the applied saflufenacil (approximately 78%) was taken up by plants, demonstrating its partitioning behavior in a field environment. researchgate.net Such studies, which compare modeling results with direct field observations, are crucial for validating and refining predictive models. researchgate.net
Table 2: Models and Indicators for Environmental Impact Assessment
| Model/Indicator | Purpose | Application Context | Reference |
|---|---|---|---|
| TerrPlant | Estimates risk to non-target terrestrial plants. | Used in EPA ecological risk assessments for herbicides. | epa.gov |
| T-REX (Terrestrial Reptile Exposure) | Estimates exposure and risk to terrestrial vertebrates. | Used in EPA ecological risk assessments. | epa.gov |
| Environmental Impact Quotient (EIQ) | Calculates potential environmental and health impacts of pesticides. | Used to compare relative risks of different pest management strategies. | fao.orgmdpi.com |
| Pesticide Environmental Risk Indicator (PERI) | Analyzes environmental risk related to pesticide use, integrating groundwater, surface water, and air variables. | Generates an Environmental Risk Score based on toxicity and environmental fate. | mdpi.com |
Exploration of Bioindicator Species for Environmental Monitoring
The exploration of bioindicator species is a key area of research for monitoring the real-world impacts of herbicides and their metabolites. nih.gov Bioindicators are organisms whose presence, abundance, or condition can provide information on the health of an ecosystem. For pesticide risk assessment, surrogate test species are used in controlled studies as proxies for a wide range of organisms. epa.gov The selection of these species is guided by criteria such as their ecological relevance, the availability of genomic tools for mechanistic studies (e.g., Caenorhabditis elegans), and their acceptance by regulatory bodies (e.g., OECD-approved species).
For saflufenacil, ecotoxicity studies have been conducted on a variety of surrogate species, including the bobwhite quail, honeybees, and the earthworm Eisenia fetida. epa.govepa.gov However, there is a recognized need to develop more innovative and sensitive microbial markers for pesticide exposure, as current risk assessments for soil microorganisms are often limited. nih.gov Developing biomarkers for pesticides that inhibit specific enzymes found in both target and non-target organisms is seen as a promising avenue for more direct and sensitive environmental monitoring. setac.orgnih.gov
Advanced Synthetic Approaches and Research on Saflufenacil N Desmethyl Urea Derivatives
Optimization of Synthetic Routes for Research Applications
The synthesis of Saflufenacil-N-desmethyl-urea for research purposes necessitates routes that are not only efficient but also reproducible and scalable in a laboratory setting. The primary route involves the synthesis of the parent herbicide, saflufenacil (B1680489), followed by a specific demethylation step.
The synthesis of the saflufenacil backbone typically involves the condensation reaction between a substituted aniline, such as 2-chloro-4-fluoro-5-aminobenzoic acid, and a heterocyclic component like an oxazinone. A patent for a saflufenacil intermediate describes a multi-step process starting with the reaction of 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate, which is then converted through several intermediates to form the core pyrimidinedione structure. google.com
Optimization of these synthetic pathways for research applications focuses on several key parameters:
Catalyst and Base Selection: The choice of base is critical in cyclization and condensation steps. Research on analogous heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, has shown that strong, non-nucleophilic bases like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), which may fail to promote the reaction or lead to complex product mixtures. nih.gov In the synthesis of saflufenacil intermediates, basic catalysts like sodium methoxide (B1231860) are employed. google.com
Solvent and Temperature Control: The reaction medium and temperature significantly influence yield and purity. For instance, in related syntheses, solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. google.comnih.gov The optimal temperature must be determined empirically; studies on similar reactions show that increasing temperature can improve yields, but excessively high temperatures or prolonged reaction times can lead to side products. nih.gov For example, a reaction in DMF at 50°C for 8 hours was found to be an optimal condition for a key cyclization step in a related synthesis. nih.gov
The following table illustrates the impact of reaction conditions on product yield, based on findings from the synthesis of structurally related PPO inhibitors. nih.gov
| Solvent | Base | Temperature | Reaction Time | Yield |
| THF | NaH | 50°C | 8h | 70% |
| DMF | NaH | 50°C | 8h | Optimal |
| THF | K₂CO₃ | Room Temp | - | No Reaction |
| THF | NaOH | Reflux | - | Complex Mixture |
Chemical Reactivity and Derivatization Studies
The chemical structure of this compound offers several sites for modification, making it a subject of interest for derivatization studies aimed at exploring structure-activity relationships (SAR). The molecule's reactivity is centered around its functional groups: the urea (B33335) moiety, the sulfonamide linkage, and the aromatic ring. The compound is known to undergo reactions such as oxidation, reduction, and substitution.
Derivatization studies are crucial for the development of new herbicidal compounds with potentially improved efficacy, selectivity, or environmental profiles. researchgate.net Research in this area often involves:
Modification of the Urea Group: The N-H protons of the urea group can be substituted, or the entire group can be replaced with other functionalities to probe its importance in binding to the target enzyme, protoporphyrinogen (B1215707) IX oxidase (PPO).
Alterations to the Sulfonamide Moiety: The N-isopropyl group on the sulfonamide is a key feature. Studies on novel ureidopyrimidine compounds have explored replacing or modifying such groups to enhance herbicidal activity. nih.gov
Substitution on the Aromatic Ring: The chlorine and fluorine atoms on the phenyl ring are critical for activity, but researchers may synthesize analogs with different halogen patterns or other substituents to refine the electronic and steric properties of the molecule.
Recent research on novel ureidopyrimidine compounds containing sulfonamide fragments provides a strong model for the derivatization of this compound. In these studies, new compounds were designed and synthesized to explore their herbicidal potential. nih.gov Molecular docking simulations for these new derivatives revealed key interactions with amino acid residues in the active site of the PPO enzyme, such as ARG-98, GLY-175, and ASN-67. nih.gov These studies highlight the importance of negatively charged regions on the molecule for potent herbicidal activity. nih.gov
The table below summarizes findings from SAR studies on related PPO-inhibiting herbicides, indicating how structural modifications can influence herbicidal activity. nih.govnih.gov
| Base Structure | Modification | Target Weeds | Activity Level |
| Pyrido[2,3-d]pyrimidine | 3-methyl-1-(2,3,4-trifluorophenyl) substitution | Bentgrass | High; comparable to commercial herbicides |
| Ureidopyrimidine | Sulfonamide modification (Compound 15c) | Zinnia elegans, Abutilon theophrasti | High; 95% control at low application rates |
| Ureidopyrimidine | Sulfonamide modification (Compound 13a) | Broadleaf weeds | Superior efficacy |
| Ureidopyrimidine | Sulfonamide modification (Compound 14d) | Broadleaf weeds | Superior efficacy |
These derivatization studies, supported by computational tools like molecular docking and density functional theory (DFT), provide a rational basis for designing new PPO inhibitors with enhanced performance characteristics. nih.gov
Future Research Directions and Translational Applications
Integrated Environmental Behavior Modeling
The environmental fate of a herbicide and its metabolites is critical for assessing potential ecological impact. Integrated environmental fate models are computational tools used to predict how chemical compounds move and transform within various environmental compartments like soil, water, and air. researchgate.net For saflufenacil (B1680489) and its metabolite Saflufenacil-N-desmethyl-urea, future modeling efforts must incorporate specific physicochemical properties and degradation kinetics to accurately forecast their distribution and persistence.
Research has shown that the parent compound, saflufenacil, has properties that influence its mobility and availability in the environment. nih.govawsjournal.org Its water solubility and soil adsorption coefficient (Koc) are key parameters for these models. nih.gov Studies on tropical soils indicate that saflufenacil is weakly sorbed and its mobility can range from mobile to very mobile, suggesting a potential for leaching, particularly in soils with low organic carbon content. awsjournal.org
Future integrated models should therefore simulate the entire degradation pathway, beginning with the application of saflufenacil and tracking its transformation into this compound and other subsequent metabolites. nih.gov These models can help predict concentrations in different environmental compartments over time, providing a more complete understanding of the system and supporting long-term impact assessments. researchgate.net Such predictive power is essential for developing sustainable agricultural practices that minimize off-target effects. awsjournal.org
Table 1: Environmental Properties of Saflufenacil for Modeling
| Property | Value | Implication for Modeling |
|---|---|---|
| Water Solubility | 2.1 g/L | High solubility suggests potential for transport via water runoff and leaching. nih.gov |
| Soil Adsorption Coefficient (Koc) | 28.8 | Low adsorption indicates a higher likelihood of moving through the soil profile. nih.gov |
| Mobility in Soil | Mobile to Very Mobile | Models must account for rapid vertical transport through soil, especially in low organic carbon soils. awsjournal.org |
| Primary Metabolites | Saf-µCH₃, Saf-2CH₃, Saf-RC | Modeling must include reaction kinetics for the formation and subsequent fate of these degradation products. nih.gov |
Mechanisms of Resistance and Mitigation Strategies
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. croplife.org.au Resistance to PPO-inhibiting herbicides like saflufenacil can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.aunih.govnih.gov
Target-Site Resistance (TSR) typically involves a genetic mutation in the target enzyme, in this case, PPO. croplife.org.au This alteration prevents the herbicide molecule from effectively binding to and inhibiting the enzyme. croplife.org.aunih.gov For PPO inhibitors, a notable TSR mechanism observed in resistant weeds like Amaranthus palmeri is the deletion of the glycine210 codon (ΔG210) in the PPO gene. nih.gov This specific genetic change confers a high level of resistance.
Non-Target-Site Resistance (NTSR) does not involve a modification of the herbicide's direct target. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration. croplife.org.aunih.gov The most common form of NTSR is enhanced metabolic degradation, where the resistant plant produces higher levels of detoxifying enzymes, such as cytochromes P450 (P450s) and Glutathione-S-transferases (GSTs). nih.gov These enzymes break down the herbicide into non-toxic metabolites before it can cause significant damage. nih.gov
Understanding these distinct mechanisms is crucial for developing effective mitigation strategies. Future research should focus on rapid diagnostic tools to identify the specific resistance mechanism in a weed population. Mitigation strategies include the rotation of herbicides with different modes of action and the adoption of integrated weed management practices to reduce selection pressure. croplife.org.auresearchgate.net
Table 2: Herbicide Resistance Mechanisms Relevant to PPO Inhibitors
| Mechanism Type | Description | Specific Example |
|---|---|---|
| Target-Site Resistance (TSR) | A modification of the target enzyme (PPO) prevents herbicide binding. croplife.org.au | Deletion of the glycine210 codon (ΔG210) in the PPO gene of resistant Amaranthus palmeri. nih.gov |
| Non-Target-Site Resistance (NTSR) | Processes that prevent the herbicide from reaching its target, primarily enhanced metabolism. croplife.org.aunih.gov | Increased activity of detoxifying enzymes like cytochromes P450 and GSTs. nih.gov |
Novel Herbicide Development based on Structural Insights
The chemical structure of existing herbicides like saflufenacil provides a valuable foundation for the rational design of new active ingredients. nih.gov As herbicide resistance becomes more widespread, there is a pressing need for novel compounds that can control resistant weeds. researchgate.net One promising research avenue is the use of a key saflufenacil raw material as a starting point for creating new derivatives. nih.govresearchgate.net
By modifying the saflufenacil structure, chemists aim to develop new PPO inhibitors with improved efficacy or a different spectrum of activity. For example, researchers have successfully designed and synthesized a series of novel uracil-based PPO inhibitors that incorporate an isoxazoline (B3343090) moiety. nih.govresearchgate.net Bioassays of these new compounds indicated that some could effectively control both broadleaf and grassy weeds, including species that have developed resistance to glyphosate. nih.govresearchgate.net
This approach, known as the intermediate derivatization method, leverages the known activity of the core uracil (B121893) structure while introducing new chemical groups to overcome existing resistance mechanisms. nih.gov The goal is to create molecules that can either bypass the resistance mechanism (e.g., bind to a mutated PPO enzyme) or are less susceptible to metabolic degradation. Such structural insights are key to sustaining the utility of the PPO-inhibiting class of herbicides and managing the evolution of weed resistance in the long term. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Saflufenacil-N-desmethyl-urea in environmental matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for trace-level detection. For soil and water samples, solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols should be employed to minimize matrix interference. Method validation must include recovery studies (80–120%) and limits of detection (LOD) ≤ 0.1 µg/L . Calibration curves should use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow a stepwise synthesis protocol with rigorous purity checks at each stage. For example:
Start with the parent compound (Saflufenacil) and perform controlled hydrolysis under alkaline conditions (pH 9–10) to yield N-desmethyl-urea.
Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the urea moiety and aryl substituents.
Quantify purity via HPLC with UV detection (λ = 254 nm) and ensure ≥98% purity before use in experiments.
Document all solvent ratios, reaction times, and temperatures to enable replication .
Advanced Research Questions
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in plant systems?
- Methodological Answer :
- Experimental Design : Use radiolabeled ¹⁴C-Saflufenacil-N-desmethyl-urea in hydroponic or soil-grown plants (e.g., soybean, corn) to track metabolite formation. Harvest tissues at multiple time points (e.g., 0, 24, 72 hours) and extract using methanol:water (80:20 v/v).
- Data Collection : Employ high-resolution mass spectrometry (HRMS) for untargeted metabolomics. Compare fragmentation patterns with reference standards (e.g., M800H33, M800H15) to identify hydroxylated or conjugated metabolites .
- Statistical Analysis : Apply principal component analysis (PCA) to distinguish metabolic profiles between treated and control groups.
Q. What strategies are effective for resolving contradictions in toxicity data for this compound across studies?
- Methodological Answer :
Source Evaluation : Cross-reference experimental conditions (e.g., test organism, exposure duration, solvent carriers). For example, discrepancies in aquatic toxicity (LC₅₀) may arise from differences in water hardness or organic carbon content .
Meta-Analysis : Pool data from peer-reviewed studies (n ≥ 5) and apply random-effects models to account for heterogeneity. Stratify results by taxa (e.g., Daphnia magna vs. algae) and exposure routes (aqueous vs. dietary).
Controlled Replication : Repeat conflicting assays under standardized OECD/EPA guidelines to isolate variables (e.g., pH, temperature) .
Q. How can researchers validate the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Photolysis Studies : Exclude aqueous solutions to UV light (λ = 290–400 nm) in solar simulators. Monitor degradation kinetics via first-order rate constants (k) and identify photoproducts using HRMS.
- Hydrolysis Assays : Test stability at pH 4, 7, and 9 (25°C and 50°C). Use buffered solutions (e.g., phosphate, acetate) and quantify parent compound loss over 30 days.
- Data Interpretation : Compare half-lives (t₁/₂) with environmental fate models (e.g., PERSIST, EPI Suite) to predict persistence in field conditions .
Data Contradiction and Synthesis Challenges
Q. What are the critical considerations when reconciling discrepancies in adsorption coefficients (Kₐd) for this compound across soil types?
- Methodological Answer :
- Soil Characterization : Measure organic carbon content (OC%), cation exchange capacity (CEC), and clay mineralogy for each soil type. Adsorption is highly OC-dependent (e.g., Kₐd increases by 2–3× in soils with OC > 2%).
- Batch Equilibrium Method : Standardize soil:solution ratios (e.g., 1:10 w/v) and equilibration times (24–48 hours). Use radiolabeled compound to distinguish adsorption from degradation.
- Normalization : Express data as Kₒc (Kₐd normalized to OC%) to enable cross-study comparisons .
Q. How should researchers address inconsistencies in the reported mobility of this compound in groundwater?
- Methodological Answer :
- Column Leaching Studies : Use intact soil cores to simulate field conditions. Apply pulse or continuous irrigation and analyze leachate fractions via LC-MS/MS.
- Model Calibration : Input site-specific parameters (e.g., hydraulic conductivity, rainfall patterns) into MACRO or PRZM-3 models to refine groundwater vulnerability assessments.
- Spatial Analysis : Map detections against hydrogeological features (e.g., aquifers, recharge zones) to identify high-risk areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
